molecular formula C16H18INO3S B5199997 N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide

N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide

Cat. No.: B5199997
M. Wt: 431.3 g/mol
InChI Key: BQXMLORXBCXSEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-iodobenzene ring and a 4-butoxyphenyl group. Sulfonamides are widely studied for their biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The butoxy group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO3S/c1-2-3-12-21-15-8-6-14(7-9-15)18-22(19,20)16-10-4-13(17)5-11-16/h4-11,18H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXMLORXBCXSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 4-iodobenzenesulfonyl chloride and N-(4-butoxyphenyl)amine. These intermediates are then reacted under specific conditions to form the final product.

  • Synthesis of 4-iodobenzenesulfonyl chloride

    • React 4-iodobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions to obtain 4-iodobenzenesulfonyl chloride.
    • Reaction conditions: Reflux, inert atmosphere, and anhydrous conditions.
  • Synthesis of N-(4-butoxyphenyl)amine

    • React 4-butoxyaniline with an appropriate alkylating agent, such as butyl bromide, in the presence of a base like potassium carbonate (K₂CO₃).
    • Reaction conditions: Reflux, solvent (e.g., acetone), and inert atmosphere.
  • Formation of this compound

    • React 4-iodobenzenesulfonyl chloride with N-(4-butoxyphenyl)amine in the presence of a base like triethylamine (Et₃N).
    • Reaction conditions: Room temperature, solvent (e.g., dichloromethane), and inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution

    • The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
    • Common reagents: Sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).
    • Major products: Corresponding substituted derivatives.
  • Oxidation

    • The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
    • Common reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
    • Major products: Sulfonic acids or sulfonyl chlorides.
  • Reduction

    • The aromatic rings can be reduced to form cyclohexane derivatives.
    • Common reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
    • Major products: Cyclohexane derivatives.

Scientific Research Applications

N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide has several scientific research applications:

  • Medicinal Chemistry

    • Used as a building block for the synthesis of potential pharmaceutical agents.
    • Investigated for its potential as an anti-inflammatory or anticancer agent.
  • Organic Synthesis

    • Serves as an intermediate in the synthesis of more complex organic molecules.
    • Utilized in the development of new synthetic methodologies.
  • Materials Science

    • Employed in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide with analogous compounds:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
This compound 4-iodobenzene, 4-butoxyphenyl ~449.26 (calc) Not reported Not given Sulfonamide, iodine, butoxy
Compound 37 () 2-Oxoimidazolidin-1-yl substituent 390.15 223–225 77 Sulfonamide, imidazolidinone
Compound 12h () Iodine, carbazolyl ethyl chain Not reported Not reported 92 Sulfonamide, carbazole scaffold
N-(4-iodophenyl)-4-isopropylbenzenesulfonamide () 4-Iodophenyl, isopropyl 401.26 Not reported Not given Sulfonamide, isopropyl
N-(4-Methoxyphenyl)benzenesulfonamide () Methoxyphenyl 263.30 Not reported Not given Sulfonamide, methoxy

Key Observations:

  • Substituent Effects: The iodine atom in the target compound and compound 12h () provides steric bulk and polarizability, which may enhance binding to hydrophobic pockets in biological targets compared to smaller halogens like chlorine or bromine . The 2-oxoimidazolidin-1-yl group in compound 37 () introduces rigidity and hydrogen-bonding capability, contributing to its higher melting point (223–225°C) compared to less polar analogs .
  • Spectral Data:
    • IR Spectroscopy: Compound 37 exhibits a C=O stretch at 1693 cm⁻¹, absent in the target compound, highlighting differences in functional groups .
    • NMR Spectroscopy: The NH proton in compound 37 resonates at δ 9.77 (DMSO-d₆), suggesting strong hydrogen bonding, whereas sulfonamides with electron-withdrawing groups (e.g., nitro in ) may show downfield shifts due to increased acidity .

Biological Activity

N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide functional group attached to a benzene ring. The structural formula can be represented as follows:

C13H14INO2S\text{C}_{13}\text{H}_{14}\text{I}\text{N}\text{O}_2\text{S}

where:

  • C = Carbon
  • H = Hydrogen
  • I = Iodine
  • N = Nitrogen
  • O = Oxygen
  • S = Sulfur

The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit specific enzymes and pathways. Notably, sulfonamides can inhibit carbonic anhydrase (CA) isozymes, which are critical in various physiological processes. The inhibition of CA IX has been linked to anticancer activity due to its role in regulating pH and promoting tumor growth .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound's mechanism involves inducing apoptosis, as evidenced by increased annexin V-FITC staining in treated cells .
  • Selectivity for CA IX : The compound has been evaluated for its selectivity towards CA IX over CA II, with promising selectivity ratios that suggest potential therapeutic advantages in targeting tumor cells while sparing normal tissues .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Inhibition of Bacterial Growth : Studies indicate that this sulfonamide derivative exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, it demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anti-Biofilm Activity : The compound has shown potential in inhibiting biofilm formation, which is crucial for managing persistent infections associated with bacterial colonies .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

StudyFindingsReference
Study 1Induced apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC staining
Study 2Inhibited bacterial growth with MIC values ranging from 6.63 mg/mL to 6.72 mg/mL against various strains
Study 3Demonstrated selective inhibition of CA IX with low IC50 values indicating high potency

Pharmacokinetic Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties. These include adequate solubility and permeability profiles that enhance its potential as a therapeutic agent .

Q & A

Basic: How can researchers optimize the synthesis of N-(4-butoxyphenyl)-4-iodobenzene-1-sulfonamide to improve yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step protocols, such as:

  • Nucleophilic substitution : Reacting 4-iodobenzenesulfonyl chloride with 4-butoxyaniline under controlled pH (7–9) in anhydrous THF or DCM .
  • Purification : Flash chromatography (e.g., CH₂Cl₂ to ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield enhancement : Use of coupling agents like HOBt or EDCI to stabilize intermediates. Reaction monitoring via TLC or HPLC ensures intermediate purity before iodination .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.70–6.78 ppm) and butoxy chain signals (δ 3.89–0.92 ppm). Deuterated DMSO or CDCl₃ is preferred for solubility .
  • IR spectroscopy : Confirm sulfonamide (–SO₂NH–) stretching at ~1,693 cm⁻¹ and C–I vibrations near 500 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 390.1243) with electrospray ionization .

Basic: What biological mechanisms are hypothesized for this compound’s antimitotic or antimicrobial activity?

Methodological Answer:

  • Tubulin inhibition : Structural analogs (e.g., sulfonamide derivatives) disrupt microtubule assembly, assessed via in vitro tubulin polymerization assays .
  • Enzyme targeting : Potential inhibition of carbonic anhydrase or dihydrofolate reductase, evaluated using fluorometric enzyme activity assays and molecular docking .
  • Antimicrobial screening : MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains, with iodine enhancing membrane permeability .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Computational setup : Use hybrid functionals (e.g., B3LYP with 6-31G(d) basis set) to model HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces .
  • Exact-exchange inclusion : Improves accuracy for iodine’s relativistic effects on electron density .
  • Applications : Predict reaction sites (e.g., sulfonamide group’s nucleophilicity) or binding affinities to biological targets .

Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?

Methodological Answer:

  • Iodine substitution : Compare with fluoro/chloro analogs (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) to assess halogen electronegativity’s impact on target binding .
  • Butoxy chain length : Shorten or extend the alkoxy group to balance lipophilicity and solubility (logP calculations via ChemDraw).
  • Sulfonamide linker : Replace with carbamate or urea groups to modulate metabolic stability (tested via liver microsome assays) .

Advanced: How does the compound’s stability under physiological conditions affect its in vivo applicability?

Methodological Answer:

  • pH stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C for 24h, monitoring degradation via HPLC .
  • Photostability : Expose to UV-Vis light (λ = 254–365 nm) and analyze by NMR for iodine-mediated bond cleavage .
  • Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in hepatocyte incubations .

Advanced: What in vitro assays are recommended to evaluate its anticancer potential?

Methodological Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
  • Migration inhibition : Wound-healing assay to assess anti-metastatic effects .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Batch variability : Validate purity (>95% by HPLC) and confirm crystallinity (PXRD) to rule out polymorphic effects .
  • Assay conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times .
  • Negative controls : Include known inhibitors (e.g., colchicine for tubulin) to benchmark activity .

Advanced: What synthetic strategies exploit the iodine atom for further functionalization?

Methodological Answer:

  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to replace iodine with aryl/heteroaryl groups .
  • Radical reactions : Utilize iodide as a leaving group in Ullmann or Buchwald-Hartwig aminations .
  • Radioactive labeling : Introduce ¹²⁵I for pharmacokinetic tracing in animal models .

Advanced: How can toxicity and selectivity be assessed to prioritize this compound for preclinical studies?

Methodological Answer:

  • Selectivity index : Compare IC₅₀ values between cancer cells (e.g., HeLa) and non-tumor lines (e.g., HEK293) .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Cardiotoxicity : hERG channel inhibition screening via patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.